

# Application Notes and Protocols: Elimusertib Hydrochloride and Immunotherapy Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Elimusertib hydrochloride (BAY-1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. Preclinical and clinical investigations are exploring the synergistic potential of Elimusertib with immunotherapy, particularly immune checkpoint inhibitors. The rationale for this combination lies in the ability of ATR inhibitors to induce immunogenic cell death and modulate the tumor microenvironment, potentially transforming "cold" tumors into "hot" tumors that are more responsive to immunotherapy. This document provides a summary of available data from combination studies and detailed protocols for key experimental assays.

## Data Presentation Clinical Studies

A phase 1b clinical trial (NCT04095273) evaluated the safety and efficacy of Elimusertib in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. While the study is complete, full results have not yet been formally published. A summary from the UK's Health Research Authority for 56 participants indicates that the highest dose of Elimusertib administered was 40 mg twice daily. However, a recommended Phase 2 dose for the combination with pembrolizumab could not be established. Key outcome



measures of the trial included Objective Response Rate (ORR) and Disease Control Rate (DCR), though specific data are not yet publicly available.

Another clinical trial (NCT03188965) investigating Elimusertib as a monotherapy in 143 patients with advanced solid tumors carrying DDR defects provides some insight into its single-agent activity. In this study, a clinical benefit with disease control for at least 16 weeks was observed in approximately 35% of patients.[1] Durable objective responses were seen across various cancer types.[1] Notably, in patients with advanced ovarian cancer, including those resistant to platinum-based therapy and PARP inhibitors, 27.8% experienced a durable clinical benefit lasting more than 6 months.[1] For patients with ATM loss, the best overall response included partial responses in 8.9% and stable disease in approximately 56%, with a durable clinical benefit of over 6 months in 26.5% of patients.[1]

Table 1: Elimusertib Monotherapy Efficacy Data from NCT03188965

| Patient Population                             | Efficacy Endpoint                    | Result |
|------------------------------------------------|--------------------------------------|--------|
| Advanced Solid Tumors with DDR Defects (n=143) | Disease Control Rate (≥16 weeks)     | ~35%   |
| Advanced Ovarian Cancer                        | Durable Clinical Benefit (>6 months) | 27.8%  |
| Tumors with ATM loss                           | Partial Response                     | 8.9%   |
| Stable Disease                                 | ~56%                                 |        |
| Durable Clinical Benefit (>6 months)           | 26.5%                                |        |

### **Preclinical Studies**

Preclinical studies have provided a strong rationale for combining Elimusertib with immunotherapy, primarily through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which enhances anti-tumor immunity.

A study investigating the combination of the ATR inhibitor ceralasertib with an anti-PD-L1 antibody in mouse tumor models demonstrated a CD8+ T-cell dependent antitumor activity.[2]



Intermittent dosing of the ATR inhibitor reshaped the tumor immune microenvironment, leading to an upregulation of the type I interferon pathway.[2]

Another preclinical study in castration-resistant prostate cancer (CRPC) models showed that Elimusertib destabilized the PD-L1 protein by repressing ATR-CHK1 signaling.[3] The combination of Elimusertib with an anti-PD-L1 antibody resulted in robust immune activation and a synergistic, T-cell-dependent therapeutic response.[3]

Table 2: Summary of Key Preclinical Findings

| ATR Inhibitor | Combination Agent | Cancer Model                            | Key Findings                                                                                               |
|---------------|-------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------------|
| Elimusertib   | Anti-PD-L1        | Castration-Resistant<br>Prostate Cancer | Destabilization of PD-L1, robust immune activation, synergistic T-cell dependent therapeutic response. [3] |
| Ceralasertib  | Anti-PD-L1        | Mouse Tumor Models                      | CD8+ T-cell<br>dependent antitumor<br>activity, upregulation<br>of type I interferon<br>pathway.[2]        |

# Signaling Pathways and Experimental Workflows ATR-STING Signaling Pathway in Cancer Immunotherapy

The combination of Elimusertib and immunotherapy leverages the interplay between DNA damage response and innate immunity. Inhibition of ATR by Elimusertib leads to an accumulation of DNA damage and the formation of micronuclei, which can activate the cGAS-STING pathway. This, in turn, triggers the production of type I interferons and other proinflammatory cytokines, leading to the recruitment and activation of immune cells, such as CD8+ T-cells, within the tumor microenvironment.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of Pembrolizumab After Stereotactic Body Radiotherapy vs Pembrolizumab Alone on Tumor Response in Patients With Advanced Non-Small Cell Lung Cancer: Results of the PEMBRO-RT Phase 2 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimusertib, a Novel ATR Inhibitor, Induces Anti-Tumor Effects through Replication Catastrophe in Breast Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Elimusertib
  Hydrochloride and Immunotherapy Combination Studies]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b8067878#elimusertib-hydrochloride-and-immunotherapy-combination-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com